4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol
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Overview
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a complex organic compound that features a phenol group substituted with fluorine, trifluoromethyl, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Phenol Core: The phenol core is synthesized through electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced onto the aromatic ring.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a palladium-catalyzed borylation reaction. This step often requires the use of bis(pinacolato)diboron as the boron source and a suitable palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design of new drugs, especially those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to introduce fluorine and boron functionalities.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol: Lacks the fluorine substitution, affecting its overall reactivity and applications.
Uniqueness
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its utility in various chemical transformations and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H15BF4O3 |
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Molecular Weight |
306.06 g/mol |
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)7(5-10(8)19)13(16,17)18/h5-6,19H,1-4H3 |
InChI Key |
SELQWRKAKQNKJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)C(F)(F)F)F |
Origin of Product |
United States |
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